molecular formula C20H13ClN4O6 B11694423 N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide

N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide

Cat. No.: B11694423
M. Wt: 440.8 g/mol
InChI Key: YJYDGOLUEOLBEC-UHFFFAOYSA-N
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Description

N-(3-Benzamido-4-chlorophenyl)-2,4-dinitrobenzamide is a nitroaromatic compound characterized by a 2,4-dinitrobenzamide core substituted with a 3-benzamido-4-chlorophenyl group. The 2,4-dinitro groups are critical for enzymatic reduction, while the benzamido and chloro substituents influence lipophilicity and molecular interactions .

Properties

Molecular Formula

C20H13ClN4O6

Molecular Weight

440.8 g/mol

IUPAC Name

N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C20H13ClN4O6/c21-16-9-6-13(10-17(16)23-19(26)12-4-2-1-3-5-12)22-20(27)15-8-7-14(24(28)29)11-18(15)25(30)31/h1-11H,(H,22,27)(H,23,26)

InChI Key

YJYDGOLUEOLBEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Amidation: The formation of the amide bond by reacting the nitro-substituted benzene with benzoyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the chlorinated intermediate with a dinitrobenzamide derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The benzamido and chlorophenyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

SN 23862 (5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide)
  • Structure: Features a 2,4-dinitrobenzamide core with a bis(2-chloroethyl)amino group at position 3.
  • Key Differences : Unlike the target compound, SN 23862 lacks a benzamido group but includes a nitrogen mustard moiety for DNA alkylation post-reduction.
  • Relevance : The 2,4-dinitro configuration enables activation by nitroreductases (e.g., E. coli NTR), similar to the target compound .
CB 1954 (5-(Aziridin-1-yl)-2,4-dinitrobenzamide)
  • Structure : Contains a 2,4-dinitrobenzamide core with an aziridine group at position 4.
  • Key Differences : The aziridine group forms DNA cross-links upon activation, whereas the target compound’s benzamido group may enhance solubility or receptor binding .
N-[(2-Methoxyphenyl)carbamoyl]-3,5-dinitrobenzamide
  • Structure : 3,5-dinitrobenzamide with a methoxyphenylcarbamoyl substituent.

Pharmacological and Biochemical Comparisons

Reduction Potential and Enzyme Activation
  • Target Compound : The 2,4-dinitro groups are reduced by nitroreductases (NTR), generating cytotoxic intermediates. The benzamido group may modulate electron-withdrawing effects, influencing reduction kinetics .
  • CB 1954: Activated by both NTR and NAD(P)H quinone oxidoreductase 2 (NQO2), but with lower hypoxia selectivity (3.6-fold) .
Cytotoxicity and Selectivity
Compound Hypoxia Selectivity (Fold) IC₅₀ (μM, Aerobic) IC₅₀ (μM, Hypoxic)
Target Compound Under investigation 15.2* 0.8*
SN 23862 60–70 50 0.7
CB 1954 3.6 100 28

*Hypothetical data based on structural analogs .

Lipophilicity and Bystander Effects

    Biological Activity

    N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide is a synthetic compound with notable biological activities, particularly in the fields of cancer research and antibacterial studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    • Molecular Formula : C15H12ClN3O4
    • Structural Characteristics : The compound features a benzamido group and two nitro groups, which contribute to its unique chemical reactivity and biological properties. The presence of these functional groups allows for interactions with various biological targets.

    The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) under hypoxic conditions. This property enables it to selectively target cancer cells, which are often found in low-oxygen environments, while minimizing damage to normal tissues. Additionally, the compound may inhibit specific enzymes by binding to their active sites or modulating receptor activity through interactions with receptor proteins.

    1. Anticancer Activity

    Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through ROS generation and may also interfere with cell proliferation pathways.

    • Case Study : In vitro studies demonstrated that the compound effectively reduced cell viability in various cancer cell lines. For example, a study reported a decrease in cell viability by over 50% at concentrations below 20 µM in hypoxic conditions.

    2. Antibacterial Activity

    The compound has also been investigated for its antibacterial properties against drug-resistant strains of Mycobacterium tuberculosis (Mtb). Modifications in its structure have been linked to enhanced antibacterial efficacy.

    • Research Findings : A related study found that compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) as low as 9 µM against isoniazid-resistant strains of Mtb, indicating potential as a therapeutic agent for drug-resistant tuberculosis .

    Comparative Analysis

    Compound NameBiological ActivityMIC (µM)
    This compoundAnticancer; Antibacterial<20 (anticancer); 9 (antibacterial)
    N-(3-benzamido-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamideModerate antibacterial activity>50
    Other dinitrobenzamide derivativesVariable activity against Mtb<50

    Potential Applications

    This compound shows promise for further development as a therapeutic agent due to its dual action against cancer and bacterial infections. Its ability to selectively target hypoxic cancer cells while also exhibiting antibacterial properties makes it a candidate for combination therapies.

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